N-(2,2-difluoroethyl)-2-(furan-3-yl)-1,3-thiazole-4-carboxamide
Description
N-(2,2-difluoroethyl)-2-(furan-3-yl)-1,3-thiazole-4-carboxamide is a chemical compound characterized by its unique structure, which includes a thiazole ring, a furan ring, and a difluoroethyl group
Properties
IUPAC Name |
N-(2,2-difluoroethyl)-2-(furan-3-yl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O2S/c11-8(12)3-13-9(15)7-5-17-10(14-7)6-1-2-16-4-6/h1-2,4-5,8H,3H2,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMGWBAJONHNOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=NC(=CS2)C(=O)NCC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-difluoroethyl)-2-(furan-3-yl)-1,3-thiazole-4-carboxamide typically involves multiple steps, starting with the formation of the thiazole ring. One common approach is the cyclization of a suitable precursor containing sulfur and nitrogen atoms under specific conditions, such as heating in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in high yield and quality.
Chemical Reactions Analysis
Types of Reactions: N-(2,2-difluoroethyl)-2-(furan-3-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(2,2-difluoroethyl)-2-(furan-3-yl)-1,3-thiazole-4-carboxamide may be studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: The compound has potential medicinal applications, including the development of new drugs. Its ability to interact with biological targets makes it a candidate for pharmaceutical research.
Industry: In industry, this compound can be used in the production of materials with specific properties, such as polymers or coatings. Its unique chemical structure can impart desirable characteristics to these materials.
Mechanism of Action
The mechanism by which N-(2,2-difluoroethyl)-2-(furan-3-yl)-1,3-thiazole-4-carboxamide exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may bind to specific receptors or enzymes, leading to a biological response. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
N-(2,2-difluoroethyl)-2-fluoroaniline
N-(2,2-difluoroethyl)prop-2-en-1-amine
2-amino-N-(2,2-difluoroethyl)acetamide hydrochloride
Uniqueness: N-(2,2-difluoroethyl)-2-(furan-3-yl)-1,3-thiazole-4-carboxamide stands out due to its specific combination of functional groups and rings, which may confer unique chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms. Further research and development may uncover additional uses and benefits of this intriguing compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
